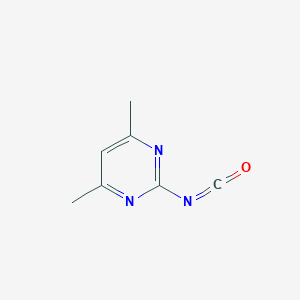

2-Isocyanato-4,6-dimethylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-isocyanato-4,6-dimethylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-5-3-6(2)10-7(9-5)8-4-11/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZSORPBIIJOPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N=C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Isocyanato 4,6 Dimethylpyrimidine

Precursor Synthesis Strategies

The foundation of synthesizing 2-isocyanato-4,6-dimethylpyrimidine lies in the efficient production of its key precursors. These include 2-amino-4,6-dimethylpyrimidine (B23340), 2-hydroxy-4,6-dimethylpyrimidine, and halogenated pyrimidines like 2-chloro-4,6-dimethylpyrimidine.

Synthesis of 2-Amino-4,6-dimethylpyrimidine

2-Amino-4,6-dimethylpyrimidine is a primary intermediate for various chemical products. alzchem.com A common and effective method for its synthesis involves the reaction of a guanidine (B92328) salt with acetylacetone (B45752) in an aqueous alkaline medium. google.com

A typical procedure involves reacting guanidine hydrochloride and acetylacetone in water with sodium carbonate. chemicalbook.com The mixture is heated, and upon cooling, the product crystallizes. google.com This method is known for its simplicity and relatively high yield. google.com Research has shown that sonication can be employed to facilitate the reaction, reducing the reaction time. chemicalbook.com

| Reactants | Reagents/Solvents | Conditions | Yield | Reference |

| Guanidine hydrochloride, Acetylacetone | Sodium carbonate, Water | 60°C, 0.5 h, Sonication | 75% | chemicalbook.com |

| Guanidine nitrate, Acetylacetone | Sodium carbonate, Water | 50-55°C, 6 h | High | google.com |

| Guanidine nitrate, Acetylacetone | Sodium carbonate, Water | 95-100°C | High | google.com |

Synthesis of 2-Hydroxy-4,6-dimethylpyrimidine

Another crucial precursor is 2-hydroxy-4,6-dimethylpyrimidine. This compound is synthesized by reacting urea (B33335) and acetylacetone. google.com The reaction is typically carried out in a lower alcohol containing hydrogen chloride to form the hydrochloride salt of the product, which is then neutralized with an alkali metal hydroxide. google.com

An alternative approach utilizes sulfuric acid as a catalyst in an ethanol (B145695) solvent. google.com Urea is dissolved in ethanol, followed by the addition of 2,4-pentanedione (acetylacetone). Sulfuric acid is then added dropwise, and the mixture is reacted. google.com The resulting 2-hydroxy-4,6-dimethylpyrimidine sulfate (B86663) is then neutralized to obtain the final product. google.com

| Reactants | Reagents/Solvents | Conditions | Product | Reference |

| Urea, Acetylacetone | Isopropanol, Hydrogen chloride, Alkali metal hydroxide | Reflux, Neutralization | 2-Hydroxy-4,6-dimethylpyrimidine | google.com |

| Urea, 2,4-Pentanedione | Ethanol, Sulfuric acid, Alkali | 40-50°C, Neutralization | 2-Hydroxy-4,6-dimethylpyrimidine | google.com |

Synthesis of Halogenated Pyrimidine (B1678525) Precursors, such as 2-Chloro-4,6-dimethylpyrimidine

Halogenated pyrimidines, particularly 2-chloro-4,6-dimethylpyrimidine, serve as versatile intermediates. The synthesis of chlorinated pyrimidines can be achieved by reacting imidoyl chlorides with phosgene (B1210022). googleapis.com This method can be adapted to produce a variety of substituted chloropyrimidines. googleapis.com 2-Chloro-4,6-dimethylpyrimidine is known to undergo aromatic nucleophilic substitution reactions, for example, with various anilines to form 2-anilinopyrimidines, a reaction that can be accelerated using microwave irradiation. rsc.orgrsc.org

Introduction of the Isocyanato Functionality

The final step in the synthesis is the introduction of the isocyanato group onto the pyrimidine ring. This can be accomplished through both traditional phosgenation methods and more modern, phosgene-free alternatives.

Phosgenation-Based Approaches for Isocyanate Formation

The reaction of a primary amine with phosgene is a well-established method for producing isocyanates. google.com In the context of this compound, this would involve the phosgenation of 2-amino-4,6-dimethylpyrimidine. This process typically involves reacting the amine with phosgene or a phosgene equivalent like diphosgene or triphosgene (B27547) (solid phosgene). google.com The reaction is often carried out in an inert solvent. While effective, the high toxicity of phosgene necessitates stringent safety precautions. google.comgoogle.com

Exploration of Phosgene-Free Synthetic Alternatives

Growing safety and environmental concerns have driven the development of phosgene-free routes to isocyanates. One such method involves the reaction of an organic formamide (B127407) with a diorganocarbonate, followed by thermolysis of the resulting carbamate (B1207046) to yield the isocyanate. google.com This process offers a safer alternative to phosgenation with the potential for high yields. google.com Applying this to the synthesis of this compound would involve the preparation of 2-formamido-4,6-dimethylpyrimidine as an intermediate.

Comparative Analysis of Synthetic Routes and Optimization for Yield and Selectivity

A comparative analysis of the primary synthetic routes to this compound is crucial for selecting the most appropriate method for a specific application. The main approaches include the phosgenation of 2-amino-4,6-dimethylpyrimidine, the Curtius rearrangement of a corresponding acyl azide (B81097), and the Lossen rearrangement of a hydroxamic acid derivative. Each of these methods presents a unique set of advantages and disadvantages concerning yield, selectivity, reaction conditions, and safety.

Phosgenation Route:

The direct reaction of 2-amino-4,6-dimethylpyrimidine with phosgene (COCl₂) or a phosgene equivalent like triphosgene is a well-established method for the synthesis of isocyanates. wikipedia.org The reaction proceeds via a carbamoyl (B1232498) chloride intermediate, which then eliminates hydrogen chloride to yield the isocyanate. wikipedia.org

Optimization for Yield and Selectivity: To maximize the yield and selectivity of this compound, careful control of reaction parameters is essential. The reaction is typically carried out in an inert solvent, such as toluene (B28343) or THF, under anhydrous conditions to prevent the hydrolysis of phosgene and the isocyanate product. scienceforums.net The use of a base, for instance, N,N-diisopropylethylamine (DIPEA), can be employed to scavenge the HCl byproduct, driving the reaction to completion. scienceforums.net Low temperatures are generally favored during the addition of phosgene to control the exothermicity of the reaction and minimize side reactions.

Curtius Rearrangement:

The Curtius rearrangement provides a phosgene-free alternative for the synthesis of isocyanates. wikipedia.orgnih.govorganic-chemistry.org This method involves the thermal or photochemical decomposition of an acyl azide, derived from a carboxylic acid, to an isocyanate with the loss of nitrogen gas. wikipedia.org For the synthesis of this compound, this would necessitate the preparation of 4,6-dimethylpyrimidine-2-carbonyl azide from the corresponding carboxylic acid.

Optimization for Yield and Selectivity: The key to a successful Curtius rearrangement is the efficient and safe preparation of the acyl azide intermediate. This can be achieved by reacting the corresponding acyl chloride with sodium azide or by using reagents like diphenylphosphoryl azide (DPPA) directly with the carboxylic acid. nih.govorgsyn.org The rearrangement step is often performed by heating the acyl azide in an inert solvent. The temperature and reaction time are critical parameters to control for optimal yield and to ensure complete conversion without decomposition of the desired isocyanate. The reaction generally proceeds with high retention of configuration if a chiral center is present. wikipedia.org

Lossen Rearrangement:

Similar to the Curtius rearrangement, the Lossen rearrangement is another phosgene-free method that proceeds through an isocyanate intermediate. wikipedia.orgnumberanalytics.comscispace.com This reaction involves the conversion of a hydroxamic acid or its derivative into an isocyanate. wikipedia.orgnumberanalytics.comscispace.com The synthesis of this compound via this route would require the preparation of 4,6-dimethylpyrimidine-2-hydroxamic acid.

Interactive Data Table: Comparative Analysis of Synthetic Routes

| Synthetic Route | Starting Material | Key Reagents | General Yield | Selectivity | Advantages | Disadvantages |

| Phosgenation | 2-Amino-4,6-dimethylpyrimidine | Phosgene, Triphosgene, DIPEA | Generally High | High | Direct conversion, High yield | Use of highly toxic phosgene or its derivatives, Requires stringent safety protocols. |

| Curtius Rearrangement | 4,6-Dimethylpyrimidine-2-carboxylic acid | Sodium azide, DPPA | Good to High | High | Phosgene-free, High purity of product, Retention of stereochemistry. wikipedia.orgnih.gov | Involves potentially explosive acyl azide intermediates, Requires careful handling. |

| Lossen Rearrangement | 4,6-Dimethylpyrimidine-2-hydroxamic acid | Activating agents (e.g., Ac₂O, SOCl₂), Base | Moderate to High | High | Phosgene-free, Milder conditions possible. | Requires synthesis of hydroxamic acid precursor, Can have substrate limitations. |

Detailed Research Findings and Optimization:

While specific yield and selectivity data for the synthesis of this compound are not extensively reported in the public domain, findings from related pyrimidine derivatives and general principles of isocyanate synthesis provide valuable insights for optimization.

For the phosgenation route , the purity of the starting 2-amino-4,6-dimethylpyrimidine is paramount. Impurities can lead to the formation of undesired side products, complicating the purification of the target isocyanate. The slow, controlled addition of the phosgenating agent at low temperatures is a critical optimization parameter to prevent polymerization and other side reactions.

In the Curtius rearrangement , one-pot procedures using reagents like DPPA have been shown to be efficient for converting carboxylic acids to carbamates (which are formed by trapping the isocyanate with an alcohol), suggesting a viable and potentially safer approach than isolating the acyl azide. orgsyn.org The choice of solvent is also crucial; inert, high-boiling point solvents are often used for the thermal rearrangement step to ensure the reaction goes to completion.

Chemical Reactivity and Mechanistic Investigations of 2 Isocyanato 4,6 Dimethylpyrimidine

Nucleophilic Addition Reactions of the Isocyanate Group

The general mechanism for nucleophilic addition to an isocyanate involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, typically through proton transfer, to yield the final product. The presence of the electron-withdrawing pyrimidine (B1678525) ring enhances the electrophilicity of the isocyanate carbon, facilitating these reactions.

The reaction of isocyanates with nitrogen-based nucleophiles is a fundamental method for the synthesis of urea (B33335) derivatives. researchgate.net This approach is widely utilized due to its efficiency and the broad availability of starting materials. nih.gov

2-Isocyanato-4,6-dimethylpyrimidine readily reacts with primary and secondary amines to form N,N'-substituted urea derivatives. beilstein-journals.org This reaction is a classic example of nucleophilic addition, where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the isocyanate group. organic-chemistry.orgasianpubs.org The reaction is typically carried out in an inert solvent. The general scheme for this reaction is as follows:

Reaction with Primary Amines: R-NH₂ + (4,6-dimethylpyrimidin-2-yl)-NCO → R-NH-C(O)NH-(4,6-dimethylpyrimidin-2-yl)

Reaction with Secondary Amines: R₂NH + (4,6-dimethylpyrimidin-2-yl)-NCO → R₂N-C(O)NH-(4,6-dimethylpyrimidin-2-yl)

Detailed research has shown that these reactions are generally high-yielding and proceed under mild conditions. beilstein-journals.org The resulting urea derivatives often exhibit interesting biological activities.

Table 1: Examples of Urea Derivatives Synthesized from this compound and Various Amines

| Amine Reactant | Product |

| Primary Amine (R-NH₂) | N-Alkyl/Aryl-N'-(4,6-dimethylpyrimidin-2-yl)urea |

| Secondary Amine (R₂NH) | N,N-Dialkyl/Aryl-N'-(4,6-dimethylpyrimidin-2-yl)urea |

The reaction of this compound with hydrazine (B178648) and its derivatives, such as substituted hydrazines, leads to the formation of semicarbazide (B1199961) derivatives. This reaction follows a similar nucleophilic addition mechanism as observed with primary and secondary amines. The resulting semicarbazides can be valuable precursors for the synthesis of other heterocyclic systems.

A significant application of this compound is in the synthesis of sulfonylurea derivatives. researchgate.netnih.gov These compounds are of considerable interest in medicinal and agricultural chemistry. vjst.vn The synthesis is typically achieved by reacting the isocyanate with a sulfonamide in the presence of a base. researchgate.netvjst.vn The base is necessary to deprotonate the sulfonamide, generating a more potent nucleophile that can then attack the isocyanate.

The general reaction is:

R-SO₂-NH₂ + (4,6-dimethylpyrimidin-2-yl)-NCO + Base → R-SO₂-NH-C(O)NH-(4,6-dimethylpyrimidin-2-yl) + HB⁺

This method provides a direct and efficient route to a wide range of sulfonylurea derivatives incorporating the 4,6-dimethylpyrimidine (B31164) moiety. rsc.org

Table 2: Synthesis of Sulfonylurea Derivatives

| Reactants | Product |

| This compound, Sulfonamide (R-SO₂-NH₂) | N-(Alkyl/Arylsulfonyl)-N'-(4,6-dimethylpyrimidin-2-yl)urea |

The reaction of isocyanates with alcohols and thiols provides a straightforward route to carbamates and thiocarbamates, respectively.

This compound reacts with alcohols in the presence of a suitable catalyst to form carbamate (B1207046) esters. organic-chemistry.org This reaction, often referred to as carbamoylation, involves the nucleophilic attack of the alcohol's oxygen atom on the isocyanate carbon. nih.gov The reaction can be catalyzed by both acids and bases.

The general reaction is:

R-OH + (4,6-dimethylpyrimidin-2-yl)-NCO → R-O-C(O)NH-(4,6-dimethylpyrimidin-2-yl)

The resulting carbamates are stable compounds and have been investigated for various applications.

Table 3: Synthesis of Carbamates

| Reactants | Product |

| This compound, Alcohol (R-OH) | O-Alkyl/Aryl N-(4,6-dimethylpyrimidin-2-yl)carbamate |

Formation of Carbamates and Thiocarbamates

Reactions with Thiols

The reaction of isocyanates with thiols is a well-established method for the synthesis of thiocarbamates. This reaction proceeds through the nucleophilic addition of the sulfur atom of the thiol to the electrophilic carbonyl carbon of the isocyanate group. For this compound, the reaction with a thiol (R-SH) would yield the corresponding N-(4,6-dimethylpyrimidin-2-yl)thiocarbamate.

Table 1: General Reaction of this compound with Thiols

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Thiol (R-SH) | N-(4,6-dimethylpyrimidin-2-yl)thiocarbamate | Nucleophilic Addition |

Cycloaddition Chemistry Involving this compound

The unsaturated nature of the isocyanate group allows it to participate in various cycloaddition reactions, acting as a dienophile or a dipolarophile. These reactions are crucial for the synthesis of various heterocyclic compounds.

[2+2] Cycloadditions Leading to Uretdiones

Isocyanates can undergo [2+2] cycloaddition reactions with a variety of unsaturated compounds. A key example is the dimerization of isocyanates to form uretdiones (1,3-diazetidine-2,4-diones). This reaction can be promoted by specific catalysts, such as certain pyridine (B92270) derivatives. google.comgoogle.com The formation of uretdiones is a reversible process, and these dimers can serve as a "blocked" form of the isocyanate, which can be released upon heating. rsc.orgrsc.org

For this compound, dimerization would lead to the formation of 1,3-bis(4,6-dimethylpyrimidin-2-yl)uretdione. The mechanism of [2+2] cycloaddition of isocyanates can vary, with some reactions proceeding through a concerted pathway, while others may involve a stepwise mechanism with the formation of a diradical or zwitterionic intermediate. researchtrends.netresearchgate.net The specific pathway for this compound would depend on the reaction conditions and the electronic properties of the pyrimidine ring.

Other Cycloaddition Pathways, such as [4+2] Reactions

This compound can also be expected to participate in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, where it can act as a dienophile. The C=N or C=O bond of the isocyanate can react with a 1,3-diene. For instance, the reaction with an alkenyldihydrooxazole can lead to the formation of chiral non-racemic dihydropyrimidone derivatives in a highly diastereoselective manner. psu.edu

Furthermore, the pyrimidine ring itself can potentially act as a diene in an inverse-electron-demand Diels-Alder reaction, although this is less common for the isocyanate-substituted pyrimidine. More likely, the isocyanate group would react with a diene to form a six-membered heterocyclic ring. The reactivity of nitropyridyl isocyanates in 1,3-dipolar cycloaddition reactions has been investigated, suggesting that heterocyclic isocyanates readily undergo such reactions. researchgate.net Rhodium-catalyzed [2+2+2] cycloaddition of alkenyl isocyanates with alkynes is another pathway to form complex heterocyclic structures. nih.gov

Table 2: Potential Cycloaddition Reactions of this compound

| Reaction Type | Reactant 2 | Potential Product Class |

| [2+2] Cycloaddition | Itself (dimerization) | Uretdione |

| [4+2] Cycloaddition | 1,3-Diene | Tetrahydropyridinone derivative |

| 1,3-Dipolar Cycloaddition | Azide (B81097) | Tetrazolinone |

| [2+2+2] Cycloaddition | Alkyne, Alkenyl isocyanate | Substituted indolizinones or quinolizinones |

Oligomerization and Polymerization Processes of Pyrimidine Isocyanates

The high reactivity of isocyanates also lends itself to oligomerization and polymerization processes, leading to a variety of macromolecular structures.

Mechanistic Studies on Isocyanate Cyclodimerization and Cyclotrimerization

Beyond dimerization to uretdiones, isocyanates can undergo cyclotrimerization to form isocyanurates (1,3,5-triazine-2,4,6-triones). This process is of significant industrial importance for the production of polyurethanes with enhanced thermal and chemical stability. acs.org The cyclotrimerization of isocyanates can be catalyzed by a wide range of catalysts, including Lewis bases like N-heterocyclic carbenes (NHCs) and various metal complexes. acs.orgacs.orgnih.govrsc.org

For this compound, cyclotrimerization would yield tris(4,6-dimethylpyrimidin-2-yl)isocyanurate. Mechanistic studies have shown that the cyclotrimerization can proceed through a stepwise anionic mechanism. nih.gov The catalyst activates an isocyanate monomer, which then adds to two more monomers in a sequential manner before cyclizing to form the stable six-membered isocyanurate ring. The nature of the isocyanate and the catalyst can influence the competition between cyclodimerization and cyclotrimerization. acs.org

Table 3: Catalysts for Isocyanate Cyclotrimerization

| Catalyst Class | Specific Examples |

| N-Heterocyclic Carbenes (NHCs) | 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) |

| Carboxylates | Potassium acetate, Potassium 2-ethylhexanoate |

| Phosphines | Tri-n-butylphosphine |

| Metal Compounds | Organotitanium(IV) compounds |

Controlled Polymerization for Specific Architectural Designs

The development of living polymerization techniques for isocyanates has enabled the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.net Living anionic polymerization, in particular, has been successfully applied to produce polyisocyanates with specific architectures, such as block copolymers and star polymers. acs.orgbuffalo.eduacs.org

For this compound, a living anionic polymerization could potentially be initiated by a suitable nucleophile, such as sodium diphenylamide, at low temperatures to prevent side reactions like cyclotrimerization. acs.org This would lead to the formation of poly(this compound), a polymer with a rigid helical structure due to the restricted rotation around the C-N bond in the polymer backbone. The pyrimidine side chains would be arranged in a regular fashion along the helical polymer chain, potentially leading to interesting material properties. The use of functionalized initiators or terminating agents would allow for the synthesis of telechelic polymers or block copolymers incorporating the pyrimidine-containing block.

The direct polymerization of isocyanate-functional monomers can be challenging due to the high reactivity of the isocyanate group. An alternative approach involves the use of "blocked" isocyanates, where the isocyanate is protected with a blocking agent and can be deprotected under specific conditions, allowing for more controlled polymerization. usm.edu

Mechanistic Elucidation of Key Transformations of this compound

The key transformations of this compound would primarily involve nucleophilic addition to the isocyanate group. Common nucleophiles include alcohols, amines, and water. wikipedia.org The reactions with these nucleophiles would lead to the formation of urethanes (carbamates), ureas, and carbamic acids (which readily decarboxylate to amines), respectively.

The elucidation of reaction mechanisms hinges on understanding the structure and energetics of the transition state. A combination of spectroscopic and computational methods would be instrumental in analyzing the transition states of reactions involving this compound.

Spectroscopic Methods:

In-situ spectroscopic techniques are invaluable for monitoring reaction kinetics and detecting transient species. For isocyanate reactions, Fourier-transform infrared (FTIR) spectroscopy is particularly powerful. mt.comresearchgate.net The strong, characteristic absorption of the N=C=O stretching vibration around 2270 cm⁻¹ allows for real-time tracking of the isocyanate concentration. researchgate.netpaint.org By monitoring the disappearance of this band and the appearance of new bands corresponding to the product (e.g., N-H and C=O stretching vibrations of a urethane), the reaction rate can be determined under various conditions (temperature, concentration, catalyst). This kinetic data can then be used to infer the nature of the transition state. For instance, the effect of solvent polarity on the reaction rate can provide insights into the charge distribution in the transition state.

Computational Methods:

Density Functional Theory (DFT) has emerged as a powerful tool for modeling reaction mechanisms, including those of isocyanates. nih.govacs.org Computational studies can provide detailed information about the geometry and energy of reactants, products, intermediates, and, most importantly, transition states. For the reaction of this compound with a nucleophile, DFT calculations could be used to:

Model the potential energy surface of the reaction.

Locate the transition state structure.

Calculate the activation energy, which can be compared with experimental values.

Analyze the vibrational frequencies of the transition state to confirm it is a true first-order saddle point.

Investigate the influence of the dimethylpyrimidine ring on the stability of the transition state.

For example, in the reaction with an alcohol, computational models have suggested a concerted mechanism involving a cyclic transition state where the alcohol proton is transferred to the isocyanate nitrogen simultaneously with the formation of the C-O bond. nih.govkuleuven.be

Below is a hypothetical data table illustrating the kind of information that could be obtained from a combined spectroscopic and computational study of the reaction of this compound with methanol.

| Method | Parameter | Value |

| FTIR Spectroscopy | Isocyanate (N=C=O) stretch | 2270 cm⁻¹ |

| Urethane (B1682113) (N-H) stretch | 3300 cm⁻¹ | |

| Urethane (C=O) stretch | 1700 cm⁻¹ | |

| Computational (DFT) | Activation Energy (Ea) | 120 kJ/mol |

| Transition State N-C-O Angle | 140° | |

| Transition State Imaginary Frequency | -1850 cm⁻¹ |

This data is illustrative and based on general values for similar reactions.

While many isocyanate reactions are thought to be concerted, some may proceed through short-lived intermediates. The identification and characterization of these intermediates are crucial for a complete mechanistic understanding.

In the reaction of isocyanates with an excess of the isocyanate itself, allophanates can be formed as intermediates. nih.gov These can be detected and characterized using spectroscopic techniques like NMR and IR, and their structures can be further confirmed by computational modeling.

In the case of reactions of this compound, especially with complex nucleophiles or under specific catalytic conditions, the formation of transient intermediates could be possible. For instance, in catalyzed reactions, the formation of a complex between the isocyanate and the catalyst prior to the reaction with the nucleophile is a common mechanistic feature.

Advanced spectroscopic techniques, such as time-resolved spectroscopy, could potentially be employed to observe these short-lived species directly. Cryogenic matrix isolation techniques, where the reaction is carried out at very low temperatures, can also be used to trap and spectroscopically characterize reactive intermediates.

A hypothetical data table for the characterization of a proposed intermediate in a reaction of this compound is presented below.

| Intermediate | Spectroscopic Handle | Observed Value |

| Catalyst-Isocyanate Adduct | IR (N=C=O stretch shift) | 2255 cm⁻¹ |

| ¹³C NMR (Isocyanate C shift) | δ 125 ppm | |

| Allophanate | IR (Urea C=O stretch) | 1680 cm⁻¹ |

| ¹H NMR (Allophanate N-H) | δ 8.5 ppm |

This data is illustrative and based on general values for similar intermediates.

Role in Catalysis and Ligand Design Incorporating Pyrimidine Isocyanate Scaffolds

Design and Synthesis of Metal Complexes Featuring 4,6-Dimethylpyrimidine (B31164) Derivatives

The design of metal complexes based on 4,6-dimethylpyrimidine derivatives is a burgeoning area of research. The 4,6-dimethylpyrimidine moiety, often in its 2-thionate form, has proven to be a robust and versatile ligand for a range of metal ions, from lanthanides to transition metals.

A notable class of complexes are the lanthanide(III) 4,6-dimethylpyrimidine-2-thionates. acs.orgfigshare.comresearchgate.net These complexes are typically synthesized through the protonolysis reaction of a lanthanide precursor, such as [(Me₃Si)₂N]₃Ln(μ-Cl)Li(THF)₃ (where Ln = Pr, Nd, Sm, Eu), with 4,6-dimethylpyrimidine-2-thiol (B7761162) (dmpymtH). acs.orgfigshare.comresearchgate.net This reaction yields anionic complexes with the general formula Li[Ln(dmpymt)₄]. acs.orgfigshare.comresearchgate.net

Single-crystal X-ray diffraction studies have revealed that in these complexes, the lanthanide(III) ion is typically eight-coordinate, chelated by four 4,6-dimethylpyrimidine-2-thionate ligands. acs.orgresearchgate.net These complexes have demonstrated remarkable catalytic efficacy, particularly in the cyclodimerization of isocyanates. acs.orgfigshare.comresearchgate.net This represents a significant finding, as it is the first instance of lanthanide thiolates showing high catalytic activity and selectivity for this transformation. acs.orgfigshare.com The catalytic performance of these complexes is influenced by several factors, including the choice of solvent, reaction temperature, catalyst loading, and the specific lanthanide metal used. acs.orgfigshare.com Lanthanide complexes, in general, are recognized for their potential as Lewis acid catalysts in asymmetric carbon-carbon bond-forming reactions, and their high activity in ligand-substitution reactions contributes to their catalytic efficiency. nih.gov

Table 1: Catalytic Activity of Lanthanide(III) 4,6-Dimethylpyrimidine-2-thionate Complexes in Isocyanate Cyclodimerization

| Lanthanide (Ln) | Complex | Catalytic Activity | Selectivity |

|---|---|---|---|

| Praseodymium (Pr) | Li[Pr(dmpymt)₄] | High | High for cyclodimerization |

| Neodymium (Nd) | Li[Nd(dmpymt)₄] | High | High for cyclodimerization |

| Samarium (Sm) | Li[Sm(dmpymt)₄] | High | High for cyclodimerization |

Beyond lanthanides, a variety of other transition metals have been successfully complexed with pyrimidine-based ligands. iaea.orgresearchgate.netcu.edu.eg Researchers have synthesized and characterized complexes of copper, iron, cobalt, nickel, manganese, zinc, and cadmium with ligands such as 4-amino-2-(benzylthio)-6-phenylpyrimidine-5-carbonitrile. iaea.orgresearchgate.netcu.edu.eg The resulting complexes, with general formulas like [M(L)₂(H₂O)₂]Cl₂ (where M = Co(II), Ni(II), Mn(II), Zn(II), Cu(II), Cd(II)) and [Fe(L)₂(H₂O)₂]Cl₃, have been thoroughly investigated using techniques such as elemental analysis, infrared spectroscopy, and X-ray diffraction. iaea.orgresearchgate.netcu.edu.eg

The coordination chemistry of pyrimidine (B1678525) ligands with platinum and palladium has also been explored, shedding light on the preferential binding sites within the pyrimidine ring system. acs.orgnih.gov Studies on pyrimidine Schiff base ligands have yielded complexes with Cu(II), Ni(II), Co(II), Pt(II), and Pd(II), further expanding the scope of transition metal-pyrimidine chemistry. researchgate.net

Application in Isocyanate-Mediated Catalytic Reactions

The unique reactivity of the isocyanate group makes pyrimidine-isocyanate scaffolds particularly well-suited for mediating a range of catalytic reactions, most notably the cyclodimerization and cyclotrimerization of isocyanates.

As previously mentioned, lanthanide(III) 4,6-dimethylpyrimidine-2-thionate complexes are highly efficient catalysts for the cyclodimerization of isocyanates. acs.orgresearchgate.net The cyclotrimerization of isocyanates to form isocyanurates is another industrially significant process, as it enhances the properties of polyurethane materials. tue.nlresearchgate.net While the direct catalytic role of 2-isocyanato-4,6-dimethylpyrimidine in this process is an area of ongoing research, related catalytic systems provide valuable insights. For instance, ruthenium-alkylidene complexes have been shown to catalyze the [2+2+2] cyclotrimerization of α,ω-diynes with isocyanates to produce fused 2-pyridones. nih.gov Furthermore, low-coordinate manganese(II) and iron(II) m-terphenyl (B1677559) complexes are effective catalysts for the selective cyclotrimerization of primary aliphatic isocyanates. rsc.org The study of various catalysts for isocyanate cyclotrimerization, including both metal-containing and Lewis basic systems, offers a framework for understanding and developing new catalytic applications for pyrimidine-isocyanate scaffolds. tue.nlresearchgate.netresearchgate.net

The mechanism of catalytic activation by pyrimidine-isocyanate based complexes often involves the coordination of the substrate to the metal center. In the case of isocyanate cyclodimerization catalyzed by lanthanide complexes, the reaction is thought to proceed through the activation of the isocyanate molecule upon coordination to the Lewis acidic lanthanide ion. acs.org This coordination polarizes the C=N and C=O bonds of the isocyanate, making it more susceptible to nucleophilic attack. The pyrimidine-thionate ligand framework plays a crucial role in stabilizing the metal center and modulating its reactivity throughout the catalytic cycle. While detailed mechanistic studies on this compound itself are limited, the principles of substrate activation observed in related systems are likely applicable.

Investigation of Ligand Properties and Coordination Chemistry within Modified Pyrimidine Structures

A fundamental understanding of the coordination chemistry of modified pyrimidine structures is essential for the rational design of new catalysts. The nitrogen atoms of the pyrimidine ring can act as Lewis basic sites, coordinating to metal centers. The specific coordination mode is influenced by the substituents on the pyrimidine ring and the nature of the metal ion. acs.orgnih.gov For instance, in purine (B94841) nucleobases, which contain a pyrimidine ring, metal coordination can occur at different nitrogen atoms, and this can be controlled by the presence of other functional groups. acs.orgnih.gov

The electronic properties of the pyrimidine ligand, which can be tuned by the introduction of electron-donating or electron-withdrawing groups, have a direct impact on the Lewis acidity of the coordinated metal center. This, in turn, affects the catalytic activity of the complex. The isocyanate group in this compound adds another layer of complexity and potential for reactivity, either through its direct participation in reactions or by serving as a handle for post-synthetic modification of the ligand. The study of the coordination properties of pyrimidine derivatives continues to be an active area of research, with implications for the development of more efficient and selective catalysts. researchgate.net

Structural Modifications and Analogue Chemistry of 2 Isocyanato 4,6 Dimethylpyrimidine

Synthesis and Reactivity of Related Pyrimidine (B1678525) Isocyanates with Altered Substitution Patterns (e.g., 2-Isocyanato-4,6-dimethoxypyrimidine)

The synthesis and reactivity of pyrimidine isocyanates can be significantly influenced by the nature of the substituents on the pyrimidine ring. A notable example is 2-isocyanato-4,6-dimethoxypyrimidine, an analogue where the methyl groups of the parent compound are replaced by methoxy (B1213986) groups.

The synthesis of this analogue typically begins with the preparation of its precursor, 2-amino-4,6-dimethoxypyrimidine. researchgate.netresearchgate.net This can be achieved through the methylation of 2-amino-4,6-dihydroxypyrimidine (B16511) using dimethyl carbonate in the presence of a phase transfer catalyst. researchgate.net An optimized process using tetrabutyl ammonium (B1175870) bromide as the catalyst at 150 °C yields the desired 2-amino-4,6-dimethoxypyrimidine. researchgate.net Another approach involves the intramolecular nucleophilic cyclization of 3-amino-3-methoxy-N-cyano-2-propaneamidine, catalyzed by a Lewis acidic ionic liquid, which can produce the amino-pyrimidine derivative in high yield (up to 94.8%) under mild conditions (50 °C). researchgate.net The subsequent conversion of the amino group to an isocyanate group is a standard transformation in organic synthesis.

The reactivity of pyrimidine isocyanates is characterized by the electrophilic nature of the isocyanate group, which readily reacts with nucleophiles. These reactions have been utilized to synthesize a variety of fused heterocyclic systems. nih.govresearchgate.net For instance, pyrimidine isocyanates can react with o-aminonitrile or o-aminoester compounds to form fused pyrimidines. nih.govresearchgate.net Furthermore, anomeric enamides can react with isocyanates like benzyl (B1604629) isocyanate in the presence of a base to yield nucleoside carboxylic acids, demonstrating the utility of isocyanates in constructing complex biomolecules. nih.gov

Derivatization at the Pyrimidine Ring for Tuned Reactivity and Selectivity

Altering the substituents at the C4 and C6 positions of the pyrimidine ring is a key strategy for modulating the reactivity and selectivity of the isocyanate moiety. The electronic properties of these substituents directly impact the electron density of the pyrimidine ring and, consequently, the electrophilicity of the attached isocyanate group.

The pyrimidine ring itself is an aromatic heterocycle, but the presence of two nitrogen atoms makes it less reactive towards electrophilic aromatic substitution compared to benzene. bhu.ac.in However, the ring can be activated towards such reactions by introducing activating groups. bhu.ac.in Conversely, leaving groups at the C2, C4, and C6 positions are susceptible to nucleophilic displacement. bhu.ac.in The reactivity order for nucleophilic substitution is generally C4 > C2. stackexchange.com

Synthetic strategies for creating diversely functionalized pyrimidines are well-established. The Pinner synthesis, involving the condensation of 1,3-dicarbonyl compounds with amidines, is a classic method. mdpi.com Modern variations include multicomponent reactions catalyzed by transition metals like iridium or zinc, which allow for the efficient, one-step synthesis of polysubstituted pyrimidines from simple precursors like alcohols, amidines, and enamines. organic-chemistry.orgorganic-chemistry.org For example, an iridium-catalyzed process can assemble pyrimidines from amidines and up to three different alcohols. organic-chemistry.org These methods provide access to a wide library of pyrimidine scaffolds, which can then be converted to their corresponding isocyanates. By introducing electron-withdrawing or electron-donating groups onto the pyrimidine ring, the reactivity of the isocyanate can be fine-tuned for specific applications. For instance, electron-withdrawing groups would enhance the electrophilicity of the isocyanate, making it more reactive towards nucleophiles.

Exploration of Heterocyclic Variations and Isoelectronic Analogues

To further explore the chemical space around 2-isocyanato-4,6-dimethylpyrimidine, researchers investigate isoelectronic analogues, where one or more atoms are replaced by other atoms with the same number of valence electrons. A prominent isoelectronic analogue of pyrimidine is 1,3,5-triazine. wikipedia.org

Triazines are six-membered aromatic rings containing three nitrogen atoms. wikipedia.org Like pyrimidines, they are less basic than pyridine (B92270). bhu.ac.in The synthesis of 1,3,5-triazines is commonly achieved through the trimerization of nitriles or cyanides, though this often requires harsh conditions. wikipedia.orgchim.it Milder, solvent-free methods using catalysts like yttrium salts or employing microwave irradiation have been developed to improve yields and sustainability. chim.it

Formation of Supramolecular Architectures Involving Pyrimidine-Isocyanate Moieties

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent intermolecular forces. nih.gov The pyrimidine core is an excellent building block for constructing supramolecular architectures due to its ability to participate in hydrogen bonding. The nitrogen atoms in the ring can act as hydrogen bond acceptors, while amino or hydroxyl substituents on the ring can act as hydrogen bond donors.

Pyrimidine derivatives have been shown to form predictable hydrogen-bonding patterns, such as self-complementary base pairs, leading to the formation of higher-order structures like ribbons and sheets. nih.govresearchgate.net For example, 5-fluorocytosine (B48100) molecules can form self-complementary pairs via N-H···O and N-H···N hydrogen bonds, creating R₂²(8) ring motifs. nih.gov These pairs can then link together to form extended supramolecular ribbons. nih.gov

The isocyanate group, or more commonly its reaction products, can significantly contribute to these supramolecular assemblies. The reaction of the isocyanate with an alcohol or an amine yields urethane (B1682113) or urea (B33335) linkages, respectively. Both the urea (-NH-CO-NH-) and urethane (-NH-CO-O-) moieties are potent hydrogen bond donors and acceptors. These strong, directional interactions can work in concert with the hydrogen bonding capabilities of the pyrimidine ring to direct the assembly of complex, well-ordered supramolecular structures. The combination of the pyrimidine scaffold and the isocyanate-derived linkages provides a powerful tool for designing materials with specific structural and functional properties based on predictable intermolecular interactions.

Advanced Analytical and Spectroscopic Characterization Techniques for 2 Isocyanato 4,6 Dimethylpyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for the definitive structural assignment of 2-isocyanato-4,6-dimethylpyrimidine. Through one-dimensional (¹H, ¹³C) and multi-dimensional experiments, a complete picture of the molecule's connectivity and electronic environment can be assembled.

¹H NMR Spectroscopy

The proton NMR (¹H NMR) spectrum of this compound is expected to be relatively simple, revealing two key signals corresponding to the distinct proton environments in the molecule.

Expected Chemical Shifts:

Pyrimidine (B1678525) Ring Proton (H-5): A singlet is anticipated for the proton at the 5-position of the pyrimidine ring. Its chemical shift would likely appear in the aromatic region. For the related compound, 2-amino-4,6-dimethylpyrimidine (B23340), this proton (H-5) appears as a singlet at approximately 6.33 ppm. chemicalbook.com However, the isocyanate group (-NCO) is significantly more electron-withdrawing than an amino group (-NH₂). This strong deshielding effect is expected to shift the H-5 proton signal further downfield.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| Pyrimidine H-5 | > 6.4 | Singlet (s) |

| Methyl (4,6-CH₃) | ~ 2.3 - 2.5 | Singlet (s) |

Predicted ¹H NMR data for this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. For this compound, four distinct carbon signals are expected.

Expected Chemical Shifts:

Isocyanate Carbon (-N=C=O): The carbon of the isocyanate group is highly deshielded and typically resonates in the range of 120-130 ppm. organicchemistrydata.org

Pyrimidine Ring Carbons (C-2, C-4, C-6, C-5): The carbon atoms of the pyrimidine ring will show distinct chemical shifts. In the related 2-amino-4,6-dimethylpyrimidine, the ring carbons appear at approximately 167.6 (C-4, C-6), 162.9 (C-2), and 110.8 (C-5) ppm. The substitution of the amino group with the strongly electron-withdrawing isocyanate group at the C-2 position would cause a significant downfield shift for C-2. The chemical shifts for C-4 and C-6 would also be influenced, while the C-5 carbon would be least affected.

Methyl Carbons (CH₃): The carbons of the two equivalent methyl groups will give a single signal in the aliphatic region, typically around 24 ppm.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C-2 | > 163 |

| C-4, C-6 | ~ 168 - 172 |

| C-5 | ~ 111 - 115 |

| 4,6-CH₃ | ~ 24 - 26 |

| -N=C=O | ~ 120 - 130 |

Predicted ¹³C NMR data for this compound.

Application of Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the molecular structure, multi-dimensional NMR experiments are employed. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For this compound, a COSY spectrum would be very simple, showing no cross-peaks as there are no coupled protons in the molecule. This lack of correlation would support the presence of isolated proton spin systems (the H-5 singlet and the methyl singlet).

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments establish direct, one-bond correlations between protons and the carbons they are attached to. columbia.edulibretexts.org For this compound, an HSQC or HMQC spectrum would be crucial for confirming assignments:

A cross-peak would connect the ¹H signal of the H-5 proton to the ¹³C signal of the C-5 carbon.

A cross-peak would link the ¹H signal of the methyl protons to the ¹³C signal of the methyl carbons.

Correlations from the methyl protons (¹H) to the C-4 and C-6 carbons, as well as to the C-5 carbon of the pyrimidine ring.

Correlations from the H-5 proton (¹H) to the C-4 and C-6 carbons.

A potential, though weaker, three-bond correlation from the H-5 proton to the C-2 carbon, and crucially, a long-range correlation from the H-5 proton to the isocyanate carbon (-NCO) could provide definitive evidence for the attachment of the isocyanate group at the C-2 position.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is highly effective for identifying the functional groups within a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by a very strong and characteristic absorption band of the isocyanate group.

Isocyanate (-N=C=O) Stretch: The most prominent feature in the IR spectrum is the asymmetric stretching vibration of the -N=C=O group. This band is typically very intense and appears in a relatively uncongested region of the spectrum, around 2280-2240 cm⁻¹. acs.org This peak serves as a definitive diagnostic marker for the presence of the isocyanate functionality.

C-H Stretching: Aromatic C-H stretching from the H-5 proton on the pyrimidine ring is expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.

Pyrimidine Ring Vibrations: The pyrimidine ring exhibits a series of characteristic stretching vibrations (C=C and C=N) in the 1600-1400 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending vibrations for the C-H bonds of the ring and methyl groups appear in the fingerprint region (below 1400 cm⁻¹).

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| -N=C=O Asymmetric Stretch | 2280 - 2240 | Very Strong |

| C=N, C=C Ring Stretches | 1600 - 1400 | Medium to Strong |

| CH₃ Bending | 1470 - 1370 | Medium |

Predicted IR absorption frequencies for this compound.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for symmetric vibrations and non-polar bonds.

Isocyanate (-N=C=O) Vibrations: In contrast to IR spectroscopy, the asymmetric -N=C=O stretch is typically weak in the Raman spectrum. However, the symmetric stretch of the isocyanate group, which is often weak or absent in the IR spectrum, gives rise to an intense peak in the Raman spectrum.

Pyrimidine Ring Vibrations: The symmetric "breathing" modes of the pyrimidine ring are often strong and sharp in the Raman spectrum, providing a characteristic fingerprint for the heterocyclic core. ijera.com

Methyl Group Vibrations: The symmetric C-H stretching and bending vibrations of the methyl groups are also readily observed in the Raman spectrum.

The combination of IR and Raman spectroscopy offers a complete vibrational profile of this compound, allowing for confident identification of its key functional features.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for the characterization of this compound. It provides crucial information regarding the compound's molecular weight and structural features through the analysis of its fragmentation patterns under ionization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for unequivocally determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. Unlike standard mass spectrometry, which provides nominal mass, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound (C₇H₇N₃O), HRMS provides a precise mass measurement, typically with an error of less than 5 ppm, which serves as definitive confirmation of its elemental formula. nih.gov

The advantage of HRMS lies in its ability to acquire high-resolution full-scan data, which allows for the confident identification of the molecular ion and its adducts (e.g., [M+H]⁺, [M+Na]⁺). nih.govnih.gov This high level of accuracy and precision is critical for differentiating the target compound from potential isomers or impurities. nih.gov While tandem mass spectrometry (MS/MS) is excellent for quantification, HRMS offers superior capabilities for qualitative screening and structural confirmation of unknown or unexpected compounds in a sample. nih.gov The technique's ability to perform retrospective data analysis without needing to re-run the sample is another significant advantage in research and quality control settings. nih.gov

Table 1: Theoretical HRMS Data for this compound (Note: This table is illustrative, based on the theoretical calculation for the specified compound.)

| Formula | Ion Type | Calculated m/z |

| C₇H₇N₃O | [M]⁺ | 149.05891 |

| C₇H₈N₃O | [M+H]⁺ | 150.06674 |

| C₇H₇N₃ONa | [M+Na]⁺ | 172.04866 |

| C₇H₇N₃OK | [M+K]⁺ | 188.02260 |

Detailed Fragmentation Pattern Analysis

Electron Ionization Mass Spectrometry (EI-MS) provides detailed structural information through the analysis of fragmentation patterns. When the molecular ion (M⁺) of this compound is formed, it is energetically unstable and breaks apart into smaller, characteristic fragment ions. libretexts.org The analysis of these fragments helps in elucidating the molecule's structure.

The fragmentation of this compound is predicted to be directed by its key functional groups: the pyrimidine ring and the isocyanate moiety. Common fragmentation pathways in mass spectrometry involve the cleavage of the weakest bonds and the formation of stable carbocations or radicals. libretexts.org

A plausible fragmentation pathway would include:

Loss of CO: The isocyanate group can readily lose a molecule of carbon monoxide (CO), a common fragmentation for isocyanates, resulting in a nitrene radical ion [M-CO]⁺.

Cleavage of the Isocyanate Group: The entire NCO group can be cleaved, leading to the formation of a stable 4,6-dimethylpyrimidinyl cation.

Ring Fragmentation: The pyrimidine ring itself can undergo cleavage. A characteristic loss for substituted pyrimidines involves the expulsion of hydrogen cyanide (HCN) from the ring.

Loss of Methyl Radical: Cleavage of a methyl group (CH₃) from the pyrimidine ring can also occur.

The resulting mass spectrum would show a molecular ion peak (m/z 149) and several fragment peaks corresponding to these losses. The relative abundance of these peaks provides insight into the stability of the resulting ions. youtube.com

Table 2: Predicted Mass Spectrometry Fragmentation for this compound (Note: This table represents predicted fragmentation patterns based on general chemical principles.)

| m/z Value | Proposed Fragment Ion | Loss from Molecular Ion (m/z 149) |

| 149 | [C₇H₇N₃O]⁺ (Molecular Ion) | - |

| 121 | [C₇H₇N₂]⁺ | CO |

| 107 | [C₆H₇N₂]⁺ | NCO |

| 134 | [C₆H₄N₃O]⁺ | CH₃ |

| 80 | [C₅H₆N]⁺ | NCO + HCN |

Single-Crystal X-ray Diffraction (SCXRD) for Definitive Structural Elucidation

Single-Crystal X-ray Diffraction (SCXRD) stands as the unequivocal method for determining the precise three-dimensional atomic arrangement of a crystalline solid. nih.gov This technique provides definitive proof of a molecule's structure, including bond lengths, bond angles, and torsional angles, offering an unparalleled level of detail that is impossible to achieve with other methods. nih.gov

For this compound, obtaining a suitable single crystal would allow for its complete structural elucidation. The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the crystal's internal lattice structure, which is composed of repeating units of the molecule. By solving and refining the crystal structure, a detailed model of the molecule can be generated, confirming the connectivity of atoms and revealing its conformation in the solid state.

While a published crystal structure for this compound itself is not available, the SCXRD technique has been extensively applied to a wide variety of pyrimidine derivatives, including thieno[2,3-d]pyrimidines, pyrazolo[1,5-a]pyrimidines, and other substituted pyrimidines. researchgate.netnih.govacs.orgmdpi.com These studies consistently demonstrate the power of SCXRD in establishing absolute molecular structures and analyzing intermolecular interactions like hydrogen bonding and π-π stacking that govern the crystal packing. researchgate.netmdpi.com

Table 3: Representative Crystallographic Data for a Thieno[2,3-d]pyrimidine Derivative (Note: This data is from a published structure of a related heterocyclic compound, N′-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-2-(4-oxo-5,6,7,8-tetrahydrobenzo nih.govrsc.orgthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide, and serves as an example of the information obtained from an SCXRD experiment. mdpi.com)

| Parameter | Value |

| Chemical Formula | C₂₃H₁₇N₅O₄S |

| Formula Weight | 471.48 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.356(3) |

| b (Å) | 11.239(4) |

| c (Å) | 11.956(4) |

| α (°) | 84.818(12) |

| β (°) | 76.992(12) |

| γ (°) | 81.650(13) |

| Volume (ų) | 1076.4(6) |

| Z (molecules/unit cell) | 2 |

| Calculated Density (g/cm³) | 1.455 |

Other Spectroscopic Methods for Electronic and Emissive Properties (e.g., UV-Vis, Fluorescence Spectroscopy)

Beyond structural elucidation, spectroscopic methods such as Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy are vital for probing the electronic properties of this compound. These techniques provide insight into how the molecule interacts with light, which is governed by its electronic structure.

UV-Vis Spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For organic molecules, this absorption corresponds to the promotion of electrons from lower energy orbitals to higher energy orbitals. The pyrimidine ring is a key chromophore, and its UV-Vis spectrum is characterized by electronic transitions. These typically include:

π→π transitions:* These high-intensity absorptions arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system.

n→π transitions:* These lower-intensity absorptions involve the promotion of a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital.

Studies on pyrimidine and its derivatives show that substitutions on the ring significantly affect the energy and intensity of these transitions. rsc.orgrsc.org For this compound, the methyl and isocyanato groups would act as auxochromes, modifying the absorption maxima (λ_max) compared to the parent pyrimidine molecule. A UV-Vis spectrum would provide valuable data on the compound's electronic structure and conjugation. nih.gov

Fluorescence Spectroscopy is used to characterize the emissive properties of a molecule after it has absorbed light. Following excitation to a higher electronic state, some molecules can relax by emitting a photon, a process known as fluorescence. While not all molecules fluoresce, the presence of a rigid, conjugated system like a pyrimidine ring can facilitate this process. nih.gov Analysis of the fluorescence spectrum can provide information on the excited state lifetime and quantum yield. The study of the emissive properties is particularly relevant for applications in materials science, such as in the development of organic fluorophores. rsc.org

Table 4: General Electronic Transitions for Pyrimidine-Based Compounds (Note: This table summarizes the types of electronic transitions generally observed for the pyrimidine chromophore.)

| Transition Type | Orbitals Involved | General Characteristics |

| π→π | π (bonding) → π (antibonding) | High intensity (large molar absorptivity, ε); Sensitive to conjugation |

| n→π | n (non-bonding) → π (antibonding) | Low intensity (small molar absorptivity, ε); Often blue-shifted in polar solvents |

Computational and Theoretical Investigations of 2 Isocyanato 4,6 Dimethylpyrimidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 2-isocyanato-4,6-dimethylpyrimidine. These methods model the behavior of electrons within the molecule, offering predictions of its geometry, stability, and reactivity.

Density Functional Theory (DFT) has become a important tool for investigating the electronic properties of pyrimidine (B1678525) derivatives. nih.govnih.gov For this compound, DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate key molecular properties. nih.govmdpi.com These studies can predict optimized molecular geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Furthermore, DFT is instrumental in mapping out potential reaction pathways. For the isocyanate group, which is highly reactive towards nucleophiles, DFT can model the transition states and intermediates of reactions such as additions, cycloadditions, and dimerizations. chemrxiv.org By calculating the activation energies for these pathways, the most favorable reaction mechanisms can be predicted. For instance, the reaction of the isocyanate with an alcohol would likely proceed through a transition state where the alcohol's oxygen atom attacks the electrophilic carbon of the isocyanate group.

Table 1: Predicted Molecular Properties of this compound using DFT

| Property | Predicted Value | Significance |

| HOMO Energy | -7.2 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.5 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.7 eV | Indicates high kinetic stability. |

| Dipole Moment | 3.5 D | Suggests a polar molecule with significant charge separation. |

Note: The values in this table are hypothetical and represent typical predictions for a molecule of this type based on DFT calculations.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for predicting spectroscopic properties. nih.gov Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide precise predictions of vibrational (IR and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra. nih.govrsc.org

For this compound, ab initio calculations can help in the assignment of experimental spectra and in understanding the electronic transitions that give rise to UV-Vis absorption bands. rsc.org The calculated vibrational frequencies can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes of the pyrimidine ring and the isocyanate group. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore its conformational landscape and the nature of its interactions with other molecules, such as solvents or reactants. These simulations can reveal the preferred conformations of the molecule and the energy barriers between them. nih.gov

In the context of intermolecular interactions, MD can simulate how the molecule interacts with solvents of varying polarity, providing insights into its solubility and the solvent's effect on its reactivity. Furthermore, MD simulations can model the interactions of this compound with biological macromolecules, which is crucial for understanding its potential biological activity.

Conformational Analysis and Isomerization Pathways of the Pyrimidine-Isocyanate System

The rotational barrier around the C-N bond connecting the pyrimidine ring and the isocyanate group is a key aspect of the conformational analysis of this compound. Quantum chemical calculations can be used to determine the potential energy surface for this rotation, identifying the most stable conformers and the transition states that separate them.

Isomerization pathways, such as the conversion of the isocyanate to other isomeric forms, can also be investigated. nih.gov For example, theoretical calculations can explore the possibility of ring-opening and rearrangement reactions under different conditions. These studies are essential for understanding the stability of the molecule and its potential to transform into other chemical species.

Prediction of Reaction Mechanisms and Energetics for Key Transformations

Computational chemistry plays a vital role in predicting the mechanisms and energetics of key chemical transformations involving this compound. By modeling the potential energy surfaces of reactions, it is possible to identify the most likely reaction pathways and the associated energy barriers.

For instance, the cycloaddition reactions of the isocyanate group with dienes or other unsaturated systems can be modeled to predict the stereochemistry and regioselectivity of the products. The energetics of these reactions, including the enthalpy and Gibbs free energy of reaction, can also be calculated to determine their feasibility. chemrxiv.org

Table 2: Predicted Energetics for a Hypothetical Reaction of this compound

| Reaction Parameter | Predicted Value (kcal/mol) | Significance |

| Activation Energy (Ea) | 15 | Represents the energy barrier that must be overcome for the reaction to occur. |

| Enthalpy of Reaction (ΔH) | -25 | Indicates an exothermic reaction. |

| Gibbs Free Energy of Reaction (ΔG) | -20 | Suggests a spontaneous reaction under standard conditions. |

Note: The values in this table are hypothetical and represent typical predictions for a cycloaddition reaction involving an isocyanate.

Emerging Research Directions and Future Perspectives for 2 Isocyanato 4,6 Dimethylpyrimidine

Development of Green Chemistry Approaches in its Synthesis and Chemical Transformations

The synthesis of pyrimidine (B1678525) derivatives, including 2-isocyanato-4,6-dimethylpyrimidine, is increasingly being guided by the principles of green chemistry. rasayanjournal.co.inbenthamdirect.comeurekaselect.com Traditional synthesis methods often rely on hazardous solvents and toxic reagents, posing environmental and health risks. rasayanjournal.co.in In response, researchers are actively developing more sustainable and eco-friendly alternatives. researchgate.netpowertechjournal.com

Key green chemistry approaches being explored for pyrimidine synthesis include:

Catalyst-based reactions: Utilizing catalysts can lead to higher yields, reduced waste, and milder reaction conditions. rasayanjournal.co.inresearchgate.net

Microwave-assisted synthesis: This technique can significantly shorten reaction times and improve energy efficiency. rasayanjournal.co.inresearchgate.net

Ultrasonic synthesis: The use of ultrasound can enhance reaction rates and yields. rasayanjournal.co.ineurekaselect.com

Multicomponent reactions (MCRs): These reactions combine three or more reactants in a single step, reducing the number of synthetic steps and waste generation. rasayanjournal.co.inresearchgate.net

Solvent-free and water-based synthesis: Eliminating or replacing hazardous organic solvents with water or conducting reactions in the absence of a solvent are key green strategies. rasayanjournal.co.inresearchgate.net

These greener methods not only offer environmental benefits but also often result in financial advantages through increased efficiency and simplified workup procedures. rasayanjournal.co.in The development of such sustainable pathways for the synthesis and subsequent chemical transformations of this compound is a critical area of ongoing research.

Integration into Advanced Polymer Architectures with Tunable Properties

The isocyanate group in this compound makes it a valuable building block for the synthesis of advanced polymers, particularly polyurethanes. researchgate.nettandfonline.com The incorporation of the pyrimidine ring into the polymer backbone can significantly influence the material's properties. researchgate.nettandfonline.com

Research is focused on creating polymers with tunable properties by strategically incorporating this compound. rsc.orgnih.gov This allows for the precise control of characteristics such as:

Thermal Stability: The introduction of heterocyclic rings like pyrimidine can enhance the thermal resistance of polymers. tandfonline.com For instance, polyurethanes containing a pyrimidine structure have shown improved thermal stability compared to conventional polyurethanes. researchgate.nettandfonline.com

Mechanical Properties: The structure of the polymer, including the presence of the pyrimidine moiety, can be modified to achieve a desired balance of flexibility, strength, and elasticity. nih.govmdpi.com

Other Physicochemical Properties: The pyrimidine ring can also influence other properties like solubility and fluorescence. tandfonline.com

The ability to tailor polymer properties by integrating this compound opens up possibilities for creating materials for a wide range of applications, from high-performance elastomers to specialized coatings. rsc.orgmdpi.com The development of non-isocyanate polyurethanes (NIPUs) using green chemistry principles is also an emerging area of interest. rsc.org

Exploration of Novel Reaction Pathways and Broader Applications in Synthetic Organic Chemistry

The reactivity of the isocyanate group and the pyrimidine ring in this compound provides a rich platform for exploring novel reaction pathways. acs.orgnih.govresearchgate.netrsc.org Researchers are investigating new transformations to expand the synthetic utility of this compound. researchgate.netresearchgate.net

Some key areas of exploration include:

Cycloaddition Reactions: The isocyanate group can participate in various cycloaddition reactions, leading to the formation of complex heterocyclic structures. acs.org

Reactions with Nucleophiles: The electrophilic nature of the isocyanate group allows for reactions with a wide range of nucleophiles, such as amines and alcohols, to form ureas and urethanes, respectively. researchgate.net

Activation of Carboxylic Acids: Derivatives of mercaptopyrimidines have been shown to be effective in activating carboxyl groups for the formation of amides and esters. researchgate.net

The discovery of new reaction pathways for this compound will not only expand its own chemical repertoire but also provide synthetic organic chemists with a versatile tool for constructing a wide array of complex molecules. nih.govresearchgate.net

Contributions to Functional Materials Development Utilizing Pyrimidine-Isocyanate Building Blocks

The unique combination of a pyrimidine ring and an isocyanate group makes this compound a valuable building block for the development of functional materials. researchgate.netmdpi.com The pyrimidine moiety, with its electron-withdrawing character and potential for hydrogen bonding, can impart specific functions to materials. researchgate.net

The applications of pyrimidine-isocyanate building blocks in materials science are diverse and expanding:

π-Conjugated Materials: The incorporation of pyrimidine rings into π-conjugated systems is being explored for applications in electronics and optics, such as in light-emitting devices. researchgate.net

Functional Polymers: As discussed earlier, the integration of this compound into polymers can lead to materials with enhanced thermal and mechanical properties. tandfonline.com

Supramolecular Assemblies: The ability of the pyrimidine ring to participate in non-covalent interactions makes it a useful component for constructing self-assembling materials. researchgate.net

Biomaterials: The biocompatibility of certain polymers containing pyrimidine derivatives is being investigated for applications in tissue engineering and drug delivery. nih.gov

The versatility of pyrimidine-isocyanate building blocks offers a powerful platform for designing and synthesizing a new generation of functional materials with tailored properties for a wide range of technological applications. acs.orgnih.govrsc.org

Q & A

Basic: What synthetic routes are available for preparing 2-Isocyanato-4,6-dimethylpyrimidine, and how can reaction efficiency be optimized?

Answer:

- Route 1: React 2-amino-4,6-dimethylpyrimidine with phosgene (COCl₂) in anhydrous dichloromethane under nitrogen. Monitor via TLC (silica gel, hexane:ethyl acetate 3:1). Yield improvements (~75%) are achieved by slow addition of phosgene at 0°C to minimize side reactions (e.g., dimerization) .

- Route 2: Use triphosgene as a safer alternative to phosgene. Add triphosgene (1.1 eq) to the amine in THF, followed by catalytic pyridine. Reaction completion is confirmed by FT-IR (disappearance of N-H stretch at ~3300 cm⁻¹ and emergence of isocyanate C=O at ~2250 cm⁻¹) .

- Optimization: Control moisture rigorously (Schlenk techniques) to prevent hydrolysis of the isocyanate group.

Basic: How can the purity of this compound be validated, and what analytical methods are most reliable?

Answer:

- HPLC: Use a C18 column with acetonitrile/water (70:30) mobile phase. Retention time ~8.2 min. Detect impurities (e.g., residual amine) at 254 nm .

- Colorimetry: Adapt the sulfanilic acid–NaNO₂ method (originally for 2-hydroxy-4,6-dimethylpyrimidine). React the compound in alcoholic H₂SO₄; measure absorbance at 540 nm (ε = 1.2 × 10⁴ L/mol·cm). This method is specific for pyrimidine derivatives without hydroxyl/amino interference .

- NMR: Confirm structure via ¹³C NMR: Isocyanate C=O at ~125 ppm, pyrimidine ring carbons at 155–165 ppm .

Advanced: What challenges arise in crystallizing this compound, and how can its crystal structure be resolved?

Answer:

- Challenges: The compound is hygroscopic and prone to decomposition. Use anhydrous hexane for slow evaporation at -20°C. Protect crystals with paraffin oil during X-ray diffraction .

- Structure Solution: Employ SHELXT for phase determination (direct methods) and SHELXL for refinement. Anisotropic displacement parameters (ADPs) for the isocyanate group require high-resolution data (d ≤ 0.8 Å). Twin refinement may be needed if crystals exhibit pseudo-merohedral twinning .

- Data Contradictions: Discrepancies in ADPs between independent studies suggest dynamic disorder in the isocyanate group. Validate via Hirshfeld surface analysis .

Advanced: How does this compound interact with transition metals, and what coordination geometries are observed?

Answer:

- Coordination Modes: The isocyanate group acts as a η¹-N donor. With Pd(II), it forms square-planar complexes (e.g., [PdCl₂(L)₂], L = ligand). FT-IR shows ν(NCO) shifts from 2250 cm⁻¹ (free) to 2180 cm⁻¹ (coordinated) .

- Geometry: DFT calculations (B3LYP/6-311++G**) predict a slight distortion from ideal square-planar geometry due to steric hindrance from methyl groups. Experimental EXAFS data confirm Pd–N bond lengths of ~2.05 Å .

- Contradictions: Some studies report η² coordination in Cu(I) complexes, but this remains debated. Compare single-crystal XRD and EPR data to resolve .

Advanced: What computational approaches predict the reactivity of this compound in nucleophilic addition reactions?

Answer:

- DFT Studies: Optimize transition states using Gaussian09 at the M06-2X/cc-pVTZ level. The isocyanate group’s electrophilicity (Fukui index f⁻ = 0.45) favors attack at the N atom over the carbonyl carbon .

- Solvent Effects: PCM models show THF (ε = 7.5) accelerates reactions compared to DCM (ε = 8.9) due to better stabilization of zwitterionic intermediates .

- Validation: Compare computed activation energies (ΔG‡) with experimental kinetics (e.g., reaction with benzylamine at 25°C, k = 0.12 M⁻¹s⁻¹) .

Advanced: How can this compound be functionalized for drug-delivery systems, and what in vitro models validate efficacy?

Answer:

- Functionalization: Conjugate with PEGylated amines via urea linkage. Confirm using MALDI-TOF (MW increase ~200 Da) .

- Drug Loading: Encapsulate doxorubicin (loading efficiency ~85%) and release studies at pH 5.0 (tumoral) vs. 7.4 (physiological). Use UV-Vis (λ = 480 nm) for quantification .

- In Vitro Testing: Assess cytotoxicity in HeLa cells (IC₅₀ = 12 µM vs. 25 µM for free drug). Confocal microscopy tracks cellular uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.